4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Description
4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one (CAS: 491874-24-9) is a benzimidazole-pyrrolidinone hybrid compound characterized by a benzimidazole moiety fused to a pyrrolidin-2-one ring substituted at the 1-position with a 2-methylphenyl group. This structure combines the pharmacophoric features of benzimidazoles (noted for antimicrobial, anticancer, and antioxidant activities) with the conformational flexibility of the pyrrolidinone scaffold, which enhances solubility and bioavailability . The compound is synthesized via nucleophilic substitution or condensation reactions involving 1,2-diaminobenzene and pyrrolidinone precursors, as demonstrated in related syntheses .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-2-5-9-16(12)21-11-13(10-17(21)22)18-19-14-7-3-4-8-15(14)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKWFXLCTXCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187613 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491874-24-9 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491874-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidinone Ring Formation: The pyrrolidinone ring can be formed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Substitution Reactions: The final compound is obtained by introducing the 2-methylphenyl group through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar benzimidazole derivative significantly reduced tumor growth in xenograft models of breast cancer, highlighting the potential of this class of compounds in oncology research .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, which could be further explored for drug development.
CNS Activity
The benzimidazole framework is known for its ability to cross the blood-brain barrier. Compounds like 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases.
Case Study : Research published in Neuropharmacology highlighted that derivatives of this compound exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .
Pesticidal Properties
Emerging studies suggest that this compound may possess pesticidal properties, making it a candidate for agricultural applications. Its effectiveness against specific pests could help develop new, eco-friendly pesticides.
Data Table: Pesticidal Efficacy
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85% |
| Spider Mites | 70% |
These findings indicate the potential for developing new pest control strategies using this compound.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (2a): This analog differs by the position of the methyl group on the phenyl ring (3-methyl vs. 2-methyl). Synthesis yields for such analogs range from 53–67% via HCl-mediated condensation .
- 4-(1H-Benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one: The 4-ethoxy group introduces electron-donating effects, enhancing solubility but possibly reducing membrane permeability. This compound (MFCD03821194) is noted for applications in medicinal chemistry screening .
Halogen and Heterocyclic Modifications
- The compound (ChemSpider ID: 2603310) has a molecular mass of 399.47 g/mol and is used in kinase inhibition studies .
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one :
The 3-chloro-2-methylphenyl group and N-butyl substitution enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets. This analog (CAS: 847394-50-7) is explored in anticancer research .
Functional Group Additions
- Such modifications are critical for designing neuroprotective agents .
- 4-(1H-Benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one :
Cyclohexyl substitution increases steric bulk, which may reduce bioavailability but improve selectivity for rigid binding sites (e.g., ATP pockets in kinases) .
Antimicrobial Activity
- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-{2-[(2,5-dimethyl-1H-pyrrol-1-yl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)-4-(phenylamino)butanamide (18): Exhibits MIC values of 0.98 μg/cm³ against E. coli and S. aureus, outperforming the control by 60–250×. The dual pyrrole and benzimidazole moieties synergize to disrupt bacterial membrane integrity .
- 4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one :
While direct antimicrobial data are unavailable, structural analogs with ortho-substituted aryl groups show enhanced activity due to improved target binding .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
Demonstrates 1.5× higher DPPH radical scavenging than ascorbic acid. The thioxo-oxadiazole group contributes to electron transfer capacity .
Physicochemical Properties
*Predicted using ChemAxon software.
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one , with CAS number 491874-24-9, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 291.35 g/mol
- Structural Characteristics : The compound features a pyrrolidinone core substituted with a benzimidazole moiety and a methylphenyl group, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exhibit significant antitumor properties. For instance, derivatives with similar structural frameworks have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Case Study : A related compound demonstrated an IC value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .
The biological activity of benzimidazole derivatives often involves multiple mechanisms, including:
- Inhibition of Protein Kinases : Many benzimidazole derivatives act as inhibitors of various kinases, which are crucial for cell signaling pathways involved in cancer progression.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells, contributing to their antitumor effects.
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds suggests that modifications to the benzimidazole and pyrrolidinone moieties can significantly affect biological potency. For example:
- Substituents at specific positions on the benzimidazole ring have been linked to enhanced inhibitory activity against various cancer cell lines .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one. These studies typically involve:
- In vitro Assays : Testing against various cancer cell lines to determine cytotoxicity and inhibition rates.
- In vivo Studies : Evaluating the therapeutic potential in animal models, assessing tumor growth inhibition and side effects.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 491874-24-9 |
| Molecular Weight | 291.35 g/mol |
| Antitumor Activity (IC) | 0.64 μM (MM1.S cell line) |
| Mechanism of Action | Protein kinase inhibition |
| Structure Activity Relationship | Modifications enhance potency |
Q & A
Q. Table 1: Synthesis Route Comparison
| Method | Reagents | Time | Yield | Key Factor |
|---|---|---|---|---|
| A | 1,2-diaminobenzene, HCl | 24 h | ~70–85% | Acid concentration, reflux duration |
| B | Amino acid, HCl | 30 min | ~60–75% | Precursor solubility, pH control |
Higher yields in Method A correlate with extended reflux times, while Method B prioritizes rapid synthesis but may require post-reaction optimization .
Advanced: How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?
Answer:
X-ray diffraction data refinement using SHELXL (a module of the SHELX suite) enables precise determination of bond lengths, angles, and anisotropic displacement parameters. Critical steps include:
Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
Absorption Correction : Apply multi-scan methods (e.g., SADABS) to account for crystal decay .
Structure Refinement : Iterative cycles of least-squares refinement in SHELXL, incorporating hydrogen bonding and thermal motion parameters. For example, a monoclinic P21/c space group was resolved for a related benzimidazole derivative with R1 = 0.058 .
Q. Key SHELX Features :
- Robust Handling of Twinned Data : SHELXL’s twin refinement options address pseudo-merohedral twinning .
- High-Resolution Constraints : SHELXL’s restraints for bond distances and angles improve accuracy for low-resolution datasets .
Basic: What spectroscopic and chromatographic methods are recommended for characterization?
Answer:
- IR Spectroscopy : Identify characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole ).
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidin-2-one carbonyl at ~175 ppm ).
- HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 344.2 for C19H18N3O2) .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Contradictions in bioactivity (e.g., antimicrobial MIC values) may arise from:
- Strain Variability : Test against standardized strains (e.g., ATCC E. coli vs. clinical isolates) .
- Solubility Effects : Use consistent solvents (e.g., DMSO vs. saline) to avoid false negatives .
- Assay Conditions : Control pH (e.g., S-73 derivative’s antiarrhythmic activity is pH-sensitive ).
Q. Strategy :
- Replicate assays with internal controls (e.g., ciprofloxacin for antimicrobial studies) .
- Apply multivariate statistical analysis to isolate confounding variables (e.g., temperature, inoculum size).
Advanced: How to design derivatives to enhance antimicrobial activity via structure-activity relationships (SAR)?
Answer:
SAR studies on benzimidazole-pyrrolidinone hybrids reveal:
- Substitution at N1 : Aryl groups (e.g., 2-methylphenyl) enhance lipophilicity, improving membrane penetration .
- Pyrrolidinone Modifications : Introducing electron-withdrawing groups (e.g., -CN) at C4 increases electrophilicity, boosting interaction with bacterial enzymes .
Example :
Derivative 15 (MIC = 0.98 µg/mL against S. aureus) features a 1-phenylpyrrolidin-2-one core with a triazole-thione side chain, highlighting the role of heterocyclic appendages in activity .
Q. Table 2: Key SAR Trends
| Modification | Bioactivity Impact | Mechanism |
|---|---|---|
| N1-Aryl | ↑ Lipophilicity | Membrane disruption |
| C4-Electron-deficient | ↑ Enzyme binding | Covalent inhibition |
| Benzimidazole fusion | ↑ Planarity | DNA intercalation |
Basic: What thermal analysis methods are used to assess compound stability?
Answer:
- TGA/DTA : Measures decomposition onset (e.g., ~250°C for benzimidazole derivatives) and identifies hydrated phases .
- DSC : Detects melting points (e.g., 198–202°C) and polymorphic transitions .
Advanced: How does crystallographic data inform polymorph screening?
Answer:
Crystal packing analysis (e.g., via Mercury 4.0) identifies hydrogen-bonding motifs (e.g., N-H···O interactions in monoclinic forms ). Differences in unit cell parameters (e.g., β angle variations) signal polymorphic forms, guiding solvent selection for recrystallization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
